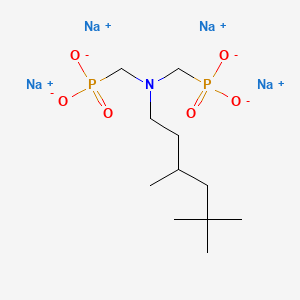
3beta-Acetoxyandrost-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta-Acetoxyandrost-5-ene, also known as 3beta-Acetoxy-5-androsten-17beta-ol, is a steroid compound with the molecular formula C21H32O3. It is a derivative of androst-5-ene, a naturally occurring steroid. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Acetoxyandrost-5-ene typically involves the acetylation of androst-5-ene-3beta,17beta-diol. One common method involves the reaction of androst-5-ene-3beta,17beta-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
3beta-Acetoxyandrost-5-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Substitution: Substitution reactions can occur at the acetoxy group, where it can be replaced by other functional groups using appropriate reagents.
Major Products Formed
The major products formed from these reactions include this compound-7,17-dione, 3beta-hydroxyandrost-5-ene, and various substituted derivatives depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
3beta-Acetoxyandrost-5-ene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3beta-Acetoxyandrost-5-ene involves its interaction with specific molecular targets and pathways. It is known to bind to androgen receptors, modulating their activity and influencing the expression of target genes. This interaction can lead to various physiological effects, including changes in cellular metabolism, growth, and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
7-Keto-DHEA: A metabolite of dehydroepiandrosterone (DHEA) with similar structural features but different biological activities.
Uniqueness
This compound is unique due to its specific acetoxy group at the 3beta position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Propiedades
Número CAS |
13067-44-2 |
|---|---|
Fórmula molecular |
C21H32O2 |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
[(3S,8S,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H32O2/c1-14(22)23-16-8-12-21(3)15(13-16)6-7-17-18-5-4-10-20(18,2)11-9-19(17)21/h6,16-19H,4-5,7-13H2,1-3H3/t16-,17-,18-,19-,20-,21-/m0/s1 |
Clave InChI |
XJBMGBWQXGCCNJ-PXQJOHHUSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4(CCC[C@H]4[C@@H]3CC=C2C1)C)C |
SMILES canónico |
CC(=O)OC1CCC2(C3CCC4(CCCC4C3CC=C2C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13775212.png)
![6-(4-Benzylpiperidin-1-yl)-5-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13775213.png)

![2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B13775224.png)
![3-Benzyl[1,1'-biphenyl]-2-ol](/img/structure/B13775225.png)



![[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride](/img/structure/B13775252.png)





